5-Ethyl-2-fluoropyrimidine
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Overview
Description
5-Ethyl-2-fluoropyrimidine is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce the fluorine atom . Another method is the Umemoto reaction, which uses fluorinating agents such as Selectfluor to achieve the desired substitution .
Industrial Production Methods: Industrial production of fluorinated pyrimidines often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced fluorinating agents has improved the efficiency and safety of these processes .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-fluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, pyrimidine oxides, and reduced pyrimidine derivatives .
Scientific Research Applications
5-Ethyl-2-fluoropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical studies to understand the role of fluorine in biological systems.
Mechanism of Action
The mechanism of action of 5-ethyl-2-fluoropyrimidine involves its interaction with various molecular targets:
Thymidylate Synthase Inhibition: The compound inhibits thymidylate synthase, leading to the disruption of DNA synthesis and cell proliferation.
RNA and DNA Incorporation: Its metabolites can be incorporated into RNA and DNA, causing cytotoxic effects.
Enzyme Inhibition: It inhibits enzymes such as tRNA methyltransferase and pseudouridylate synthase, affecting RNA processing and function.
Comparison with Similar Compounds
5-Fluorouracil (5-FU): A widely used chemotherapeutic agent that also inhibits thymidylate synthase.
2-Fluoropyridine: Another fluorinated heterocycle with applications in medicinal chemistry.
5-Fluoro-2’-deoxyuridine: A derivative of 5-FU used in cancer treatment.
Uniqueness: 5-Ethyl-2-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a fluorine atom on the pyrimidine ring enhances its stability and reactivity compared to other fluorinated pyrimidines .
Properties
IUPAC Name |
5-ethyl-2-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVETYWLSZSESRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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